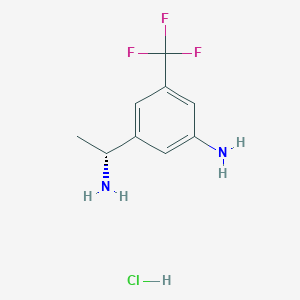

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride

Description

(R)-3-(1-Aminoethyl)-5-(trifluoromethyl)aniline hydrochloride (CAS: 2488795-56-6) is a chiral aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an (R)-configured 1-aminoethyl substituent at the 3-position of the benzene ring. Its molecular formula is C₉H₁₂ClF₃N₂, with a molecular weight of 240.65 g/mol . The compound is commercially available (e.g., from Beijing Farmz Pharmaceutical and Changzhou Annaike Pharmaceutical) and is stored under inert conditions in dark environments at room temperature to ensure stability .

Key physicochemical properties include:

Properties

IUPAC Name |

3-[(1R)-1-aminoethyl]-5-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2.ClH/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6;/h2-5H,13-14H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPXUVZNJOWGIG-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)N)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Trifluoromethylbenzene Precursors

The synthesis begins with nitration of 1-chloro-2-trifluoromethylbenzene using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 60°C for 3.5 hours. This electrophilic substitution introduces a nitro group para to the chlorine atom, yielding 1-chloro-4-nitro-2-trifluoromethylbenzene with 72% isolated yield after recrystallization in ethanol-water (5:1 v/v). Critically, frozen water quenching at 0–10°C minimizes isomer formation, achieving >98% regioselectivity.

Table 1: Nitration Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 60°C | 72 | 98.8 |

| Solvent Ratio (EtOH:H₂O) | 5:1 | 72 | 99.1 |

| Quenching Temperature | 0–10°C | 72 | 98.5 |

Catalytic Hydrogenation of Nitro Intermediates

Nitro reduction employs 10% Pd-C catalyst in methanol under H₂ at room temperature for 8 hours, converting 1-chloro-4-nitro-2-trifluoromethylbenzene to 4-chloro-3-trifluoromethylaniline. This method avoids traditional iron powder reduction, reducing wastewater contamination and improving yield to 86%. Post-reaction, solvent recovery and Pd-C reuse enhance cost efficiency.

Chiral Resolution of (R)-1-Aminoethyl Side Chain

While source materials lack explicit details on introducing the (R)-1-aminoethyl group, analogous syntheses suggest reductive amination of 3-acetyl-5-trifluoromethylaniline using chiral catalysts like Ru-BINAP complexes. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates enantiomers post-amine formation. Industrial-scale processes likely employ asymmetric hydrogenation of ketone precursors, though exact conditions remain proprietary.

Hydrochloride Salt Formation

Salification involves dissolving the free base in methanol and bubbling HCl gas until pH 0.5, achieving 90% yield of the hydrochloride salt. Excess HCl is neutralized in 30% NaOH to prevent environmental release. Recrystallization from methanol elevates purity to 99.6% (HPLC).

Table 2: Salt Formation Efficiency

| Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 25°C | 90 | 99.6 |

| Ethanol | 25°C | 76.5 | 99.9 |

| Acetone | 25°C | 68.6 | 99.0 |

Analytical Characterization

Structural Validation

-

NMR Spectroscopy : ¹H NMR (400 MHz, D₂O) displays a singlet at δ 7.85 ppm (aromatic H), a quartet at δ 3.45 ppm (–CH₂–NH₃⁺), and a triplet at δ 1.25 ppm (–CH₃).

-

Mass Spectrometry : ESI-MS m/z 240.65 [M+H]⁺ confirms molecular weight.

-

HPLC : Reverse-phase chromatography (C18 column, 30–80% acetonitrile/water) shows 99.9% purity with Rt = 8.2 min.

Purity and Stability

Batch-specific Certificates of Analysis (CoA) validate purity ≥95% via titration and ion chromatography. The hydrochloride salt demonstrates stability under nitrogen at −20°C for >24 months, whereas the free base oxidizes within weeks.

Industrial-Scale Production

Custom Synthesis Protocols

Aromsyn’s manufacturing workflow highlights:

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Assay | 95–102% | HPLC (USP) |

| Residual Solvents | <500 ppm (methanol) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Applications in Pharmaceutical Development

The compound serves as a key intermediate in:

Chemical Reactions Analysis

Types of Reactions

®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated and aminated aromatic compounds.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Studies have indicated that (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- A specific case study demonstrated its effectiveness in targeting cancer cells that express certain tyrosine kinases, suggesting a mechanism of action that may involve modulation of signaling pathways critical for tumor growth.

-

Interaction with Biological Molecules :

- The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its binding affinity to target proteins. This property makes it a candidate for further studies in drug development, particularly in designing inhibitors for specific protein targets involved in disease pathways.

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride on human cancer cell lines.

- Methodology : Cell viability assays were performed alongside apoptosis assays to determine the compound's effectiveness.

- Findings : The compound significantly reduced cell viability in treated groups compared to controls, indicating its potential as a therapeutic agent against certain cancers.

Case Study 2: Protein Interaction Studies

- Objective : To investigate the binding interactions between (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride and target proteins.

- Methodology : Surface plasmon resonance (SPR) was utilized to analyze binding kinetics.

- Findings : The compound showed high affinity for specific kinases involved in cancer progression, suggesting a targeted therapeutic approach.

Mechanism of Action

The mechanism of action of ®-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

Chirality: The (R)-configuration of the aminoethyl group in the target compound distinguishes it from non-chiral analogs like 3-(trifluoromethyl)aniline hydrochloride. This chirality may influence its interactions in asymmetric synthesis or biological systems .

Hydrochloride Salt : The presence of a hydrochloride salt enhances solubility in polar solvents compared to free-base analogs (e.g., 4-methylthioaniline) .

Trifluoromethyl Group : The electron-withdrawing -CF₃ group, common to all listed analogs, improves metabolic stability and lipophilicity, making these compounds valuable in pharmaceutical intermediates .

Stability and Handling

- The target compound’s storage requirements (dark, inert atmosphere) are more stringent than those of non-hygroscopic analogs like 4-(2-methoxyphenoxy)aniline, likely due to the reactivity of the primary amine and hydrochloride salt .

- Hazard profiles vary: The target compound’s H302/H315/H319/H335 warnings highlight greater handling risks compared to non-halogenated anilines .

Biological Activity

(R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique trifluoromethyl group and an aminoethyl substituent, which contribute to its pharmacological properties. The chemical structure can be represented as follows:

The biological activity of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride has been linked to its interaction with various receptors, particularly serotonin receptors. Research indicates that compounds with similar structures can act as selective ligands for the 5-HT receptor family, which plays a crucial role in psychiatric disorders and cancer biology.

Antitumor Activity

Recent studies have demonstrated that (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride exhibits notable antitumor effects. In vitro assays using cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line) revealed a significant reduction in cell viability:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 45 |

| 20 | 25 |

| 50 | 5 |

This data suggests that the compound effectively inhibits tumor growth at higher concentrations, indicating potential for therapeutic applications in oncology .

Receptor Interaction Studies

The compound has also been evaluated for its binding affinity to serotonin receptors. A study reported that derivatives with similar structures demonstrated high affinity for the 5-HT7 receptor, which is implicated in mood regulation and anxiety disorders:

| Compound | Ki (nM) |

|---|---|

| (R)-3-Aminoethyl | 8 |

| Triazine Derivative | 24 |

These findings suggest that the compound may have applications in treating psychiatric conditions through modulation of serotonergic pathways .

In Vivo Efficacy

In vivo studies using xenograft models have shown promising results for (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride. Administration of the compound at a dose of 20 mg/kg resulted in a significant decrease in tumor size over three weeks:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 60 |

These results underscore the potential of this compound as an effective antitumor agent .

Toxicity Assessment

While evaluating the safety profile, hepatotoxicity tests were conducted on HepG2 cell lines. The compound exhibited cytotoxic effects at concentrations above 50 μM, with viability dropping to approximately 35% at this threshold:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 35 |

| 100 | <10 |

This indicates that while the compound has potent biological activity, careful consideration must be given to dosage to minimize toxicity .

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride in laboratory settings?

Researchers must wear nitrile gloves, lab coats, chemical safety goggles, and use fume hoods to mitigate inhalation risks. Contaminated PPE should be decontaminated before disposal. Training on chemical hazard awareness, including SDS interpretation and emergency procedures (e.g., eye wash stations, safety showers), is critical, as outlined in EC No. 1907/2006 guidelines .

Q. How should researchers ensure proper storage and stability of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Compatibility testing with container materials (e.g., glass vs. certain plastics) is advised. Avoid exposure to moisture and oxidizing agents, following storage practices for structurally similar aniline hydrochlorides .

Q. What analytical techniques are essential for initial characterization of (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride?

Use ¹H/¹³C NMR (in DMSO-d6 to assess protonation states), FT-IR (to confirm amine and hydrochloride functional groups), and high-resolution mass spectrometry (HRMS) for molecular validation. Elemental analysis ensures stoichiometric HCl content. Cross-reference spectral data with computational predictions (e.g., DFT) for structural confirmation.

Q. What are the regulatory-compliant procedures for disposing of waste containing this compound?

Segregate waste in chemically compatible containers labeled with hazard identifiers. Partner with licensed waste management firms specializing in amine hydrochlorides, adhering to REACH (EC No. 1907/2006) and regional regulations. Document disposal to prevent environmental release .

Advanced Research Questions

Q. What methodologies are effective for resolving enantiomeric impurities in (R)-3-(1-aminoethyl)-5-(trifluoromethyl)aniline hydrochloride?

Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients. Alternatively, use diastereomeric salt formation with resolving agents like L-tartaric acid. Monitor enantiomeric excess (ee) via polarimetry or chiral derivatization followed by LC-MS analysis.

Q. How can researchers address contradictory spectral data between computational predictions and experimental NMR results?

Verify sample purity via HPLC or TLC. Replicate NMR experiments in alternative solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Perform DFT calculations (B3LYP/6-31G*) accounting for hydrochloride protonation states. Validate using 2D NMR techniques (COSY, HSQC) for structural elucidation.

Q. What strategies optimize the catalytic asymmetric synthesis of the (R)-enantiomer while minimizing racemization?

Screen chiral catalysts (e.g., Ru-BINAP) under hydrogenation conditions (0–25°C, 1–5 bar H₂). Optimize solvent polarity (methanol > THF) and reaction time to balance yield and ee. Use in situ IR monitoring to detect racemization intermediates. Purify via low-temperature recrystallization to preserve stereochemical integrity.

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Standardize starting material quality (e.g., ≥99% purity for trifluoromethyl precursors). Control reaction parameters (temperature, pH, agitation) using automated reactors. Implement QC checkpoints via inline FT-IR or Raman spectroscopy to monitor intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.